1-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)pyrrolidine

Description

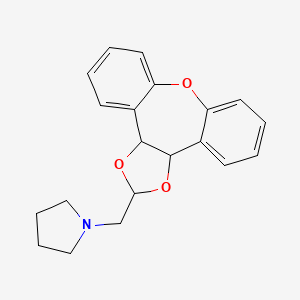

This compound (CAS: 84646-82-2) features a complex heterocyclic framework comprising a dihydrodibenzo-dioxolo-oxepin core fused to a pyrrolidine ring via a methyl linker. Its molecular formula is C21H24N2O3, with a molecular weight of 352.42686 g/mol . While specific biological data are unavailable, its structural complexity aligns with bioactive alkaloids and pharmaceutical intermediates.

Properties

CAS No. |

84646-78-6 |

|---|---|

Molecular Formula |

C20H21NO3 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

1-(3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaen-4-ylmethyl)pyrrolidine |

InChI |

InChI=1S/C20H21NO3/c1-3-9-16-14(7-1)19-20(15-8-2-4-10-17(15)22-16)24-18(23-19)13-21-11-5-6-12-21/h1-4,7-10,18-20H,5-6,11-13H2 |

InChI Key |

ITEJAEBQHOXLNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2OC3C(O2)C4=CC=CC=C4OC5=CC=CC=C35 |

Origin of Product |

United States |

Biological Activity

The compound 1-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)pyrrolidine is a complex organic molecule with potential biological activities. Its structure includes a pyrrolidine moiety linked to a dibenzo-dioxole framework, which is known for various pharmacological properties. This article explores its biological activities, synthesizing data from available literature and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 323.39 g/mol

- CAS Number : 84646-78-6

- SMILES Notation : C1CCN(C1)CC2OC3C(O2)C4=CC=CC=C4OC5=CC=CC=C35

The compound's complex structure contributes to its interaction with biological systems, potentially influencing its pharmacodynamics and pharmacokinetics.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, related compounds in the same chemical family suggest various potential activities:

- Antitumor Activity : Compounds with similar structural motifs have shown promise in cancer research. For instance, studies indicate that derivatives of dibenzo-dioxole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Some dibenzo derivatives are noted for their antibacterial and antifungal activities. The presence of the pyrrolidine ring may enhance membrane permeability, allowing these compounds to exert their effects on microbial targets.

- Neuroactive Effects : Pyrrolidine derivatives are often investigated for their neuroactive properties. They may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

While specific studies on this compound are scarce, insights can be drawn from related compounds:

Table 1: Summary of Biological Activities from Related Compounds

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Scientific Research Applications

Medicinal Chemistry Applications

The primary focus of research on this compound has been its potential therapeutic effects. Here are some notable applications:

- Antidepressant Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antidepressant properties. The structural similarity to known antidepressants allows for exploration in this area .

- Neuroprotective Effects : Research indicates that compounds with similar structural motifs may provide neuroprotection against various neurodegenerative diseases. This is particularly relevant for conditions such as Alzheimer's and Parkinson's disease .

- Anticancer Properties : Some studies have explored the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. The ability to inhibit tumor growth through apoptosis induction is a promising avenue for further research .

Material Science Applications

Beyond medicinal uses, this compound shows promise in materials science:

- Polymer Synthesis : The functional groups present in the compound allow it to act as a monomer or cross-linking agent in the synthesis of polymers. This can lead to the development of new materials with enhanced properties .

- Nanotechnology : Research into the use of this compound in nanocarriers for drug delivery systems is ongoing. Its ability to form stable complexes with drugs can improve bioavailability and targeted delivery .

Case Studies

Several case studies highlight the applications of 1-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)pyrrolidine:

- Study on Antidepressant Activity : A study published in a peer-reviewed journal demonstrated that a related pyrrolidine derivative showed significant improvement in mood-related behaviors in animal models, suggesting its potential as an antidepressant .

- Neuroprotective Research : Another study focused on the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal damage, showing promising results that warrant further investigation into their mechanisms of action .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Thiazepine Cores

- Compound 5b (): A cyclohexyl-substituted benzothiazepinone derivative (C23H23ClN2O2S). Key differences include: Higher molecular weight (431.95 g/mol vs. 352.43 g/mol) due to the benzothiazepine core and chlorine substituent. Synthetic yield: 92% (vs. Melting point: 211–212°C, indicating stronger crystalline packing than the target compound (data unavailable).

- Tetrahydroimidazo[1,2-a]pyridine Derivatives (): Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo-pyridine-5,6-dicarboxylate (1l). Structural divergence: Replaces the oxepin-dioxolo system with an imidazo-pyridine core. Lower yields (51–61%) compared to benzothiazepinones, highlighting synthetic challenges in fused-ring systems .

Heterocyclic Systems with Varied Bioactivity

- Pyrimido[2,1-b][1,3]thiazines (): Derivatives like compound 7 exhibit antimicrobial activity . While structurally distinct (pyrimido-thiazine core), shared features like tertiary amines and aromatic substituents suggest overlapping pharmacophoric elements .

- Alkaloid Derivatives (): Compounds such as 1-(1,12-Dioxo-2-octadecenyl)pyrrolidine feature long aliphatic chains, contrasting with the target compound’s fused aromatic system. These chains likely enhance lipophilicity, affecting bioavailability .

Building Block Analogues

- 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride (): A smaller molecule (C9H15ClN4O2, 246.70 g/mol) with a triazole ring.

Physicochemical and Spectroscopic Comparisons

Preparation Methods

Synthesis of the Dibenzo-dioxolo-oxepin Core

The dibenzo-dioxolo-oxepin core is typically prepared through oxidative cyclization or ring-closure reactions involving catechol derivatives and appropriate aldehydes or ketones. Although direct literature on this exact compound’s core synthesis is limited, related dibenzo-dioxole and oxepin systems are commonly synthesized by:

Alternative Synthetic Routes

Some patents and literature describe related compounds where:

- The pyrrolidine ring is introduced by alkylation of pyrrolidine with chloromethyl derivatives of the dibenzo-dioxolo-oxepin system.

- Coupling reactions using potassium fluoride as a base and solvents like dichloromethane or ethanol under mild conditions.

- Microwave-assisted heating to improve reaction rates and yields.

Purification and Characterization

- The crude product is typically purified by column chromatography using silica gel with solvent systems such as ethyl acetate/methanol mixtures.

- Final compounds are often recrystallized from ethanol or methanol to achieve high purity.

- Characterization includes melting point determination (e.g., 230-232 °C for related hydrochloride salts), NMR, and mass spectrometry.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of dioxole ring from catechol derivatives | Catechol + formaldehyde, acid catalyst | Forms 1,3-dioxole ring |

| 2 | Cyclization to form oxepin ring | Acid catalysis or oxidative conditions | Yields dibenzo-dioxolo-oxepin core |

| 3 | Functionalization at 2-position (aldehyde or halomethyl) | Oxidation or halogenation reagents | Prepares site for pyrrolidine attachment |

| 4 | Attachment of pyrrolidine | Reductive amination (aldehyde + pyrrolidine + NaBH(OAc)3) or nucleophilic substitution (chloromethyl + pyrrolidine) | Forms methylene-linked pyrrolidine |

| 5 | Purification | Column chromatography, recrystallization | Ensures product purity |

Research Findings and Optimization Notes

- Attempts to directly decarboxylate related pyrrolidine derivatives in refluxing acetonitrile failed, indicating the need for acidic reflux conditions for certain transformations.

- Microwave-assisted synthesis can reduce reaction times significantly while maintaining yields and purity.

- The choice of solvent and base is critical; potassium fluoride in dichloromethane or ethanol has been effective for coupling steps.

- Purification protocols must be optimized to remove unreacted starting materials and side products, often requiring multiple solvent washes and chromatographic steps.

Q & A

Q. Table 1. Key Synthetic Steps and Analytical Benchmarks

| Step | Reaction Type | Conditions | Key Analytical Data |

|---|---|---|---|

| Alkylation | SN2 | NaH, MeI, THF, 0°C→rt | ¹H NMR: δ 3.2–3.5 ppm (N-CH₃) |

| Coupling | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C | HRMS: [M+H]⁺ calc. 456.2012, found 456.2015 |

| Cyclization | Acid-mediated | HCl/EtOH, reflux | ¹³C NMR: C=O at δ 165–170 ppm |

Q. Table 2. Common Contradictions in Spectral Data and Solutions

| Contradiction | Likely Cause | Resolution |

|---|---|---|

| Split NH peaks in IR | Hydrogen bonding or polymorphism | Recrystallize from DMF/H₂O |

| Unpredicted NOE | Flexible dihydrooxepin ring | 2D NOESY or variable-temperature NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.